Bienvenue dans la boutique en ligne BenchChem!

(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol

Lipophilicity Drug Design ADME Prediction

(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol (CAS 2092268-83-0) is a fluorinated pyrazole derivative. It is distinguished by a trifluoromethyl group at the 3-position and a hydroxymethyl functional group at the N1-pyrazole position.

Molecular Formula C7H9F3N2O
Molecular Weight 194.15 g/mol
CAS No. 2092268-83-0
Cat. No. B1490187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol
CAS2092268-83-0
Molecular FormulaC7H9F3N2O
Molecular Weight194.15 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1CO)C(F)(F)F
InChIInChI=1S/C7H9F3N2O/c1-2-5-3-6(7(8,9)10)11-12(5)4-13/h3,13H,2,4H2,1H3
InChIKeyKEDLQCGOLADZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol (CAS 2092268-83-0): A Uniquely Positioned Fluorinated Pyrazole Building Block


(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol (CAS 2092268-83-0) is a fluorinated pyrazole derivative. It is distinguished by a trifluoromethyl group at the 3-position and a hydroxymethyl functional group at the N1-pyrazole position [1]. This compound serves as a specialized building block in medicinal chemistry and agrochemical research, offering a pre-functionalized handle for further derivatization. Its computed properties, including a XLogP3 of 1.3 and a topological polar surface area of 38.1 Ų, position it uniquely among its closest structural analogs for specific applications requiring balanced lipophilicity and hydrogen-bonding capacity [1].

The Risks of Generic Substitution: Why 5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol is Not Interchangeable


In the procurement of fluorinated pyrazole building blocks, generic substitution based on core structure alone is a high-risk strategy. Even minor changes to substituent pattern, such as altering the alkyl chain length or shifting the hydroxymethyl group's position, can drastically alter a compound's physicochemical properties and, consequently, its performance in a synthetic pathway or biological assay [1][2]. As the quantitative evidence below demonstrates, (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol provides a distinct balance of lipophilicity, hydrogen-bonding capacity, and steric bulk that is not replicated by its methyl, isopropyl, regioisomeric, or non-fluorinated analogs. Substituting it with a seemingly similar compound can lead to unpredictable changes in reaction kinetics, intermediate stability, and target binding, ultimately compromising project timelines and data reproducibility.

Quantitative Differentiation Guide for 5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol


Lipophilicity Superiority: Higher Predicted LogP vs. 5-Methyl Analog

The target compound exhibits a significantly higher predicted lipophilicity (XLogP3 = 1.3) compared to its closest 5-methyl analog (XLogP3 = 0.9) [1][2]. This 0.4 log unit difference represents an approximately 2.5-fold increase in octanol-water partition coefficient, indicating enhanced membrane permeability potential.

Lipophilicity Drug Design ADME Prediction

Balanced Lipophilicity Profile: Target Compound vs. Bulkier 5-Isopropyl Analog

The target compound's lipophilicity (XLogP3 = 1.3) occupies a useful middle ground between the less lipophilic 5-methyl analog (XLogP3 = 0.9) and the more lipophilic 5-isopropyl analog (XLogP3 = 1.7) [1]. This positions it as an optimal sweet spot for balancing solubility and permeability, avoiding the excessive lipophilicity of the isopropyl derivative that could lead to poor aqueous solubility and higher off-target binding.

Lipophilicity Optimization Structure-Activity Relationship Physicochemical Property

Regioisomeric Advantage: Superior Membrane Permeability Profile vs. 4-Methanol Regioisomer

The target compound has a significantly lower topological polar surface area (TPSA = 38.1 Ų) and one fewer hydrogen bond donor (HBD = 1) compared to its regioisomer, (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (TPSA = 48.9 Ų, HBD = 2) [1][2]. The higher TPSA and HBD count of the regioisomer are likely due to the hydroxymethyl group's placement on the pyrazole carbon rather than the nitrogen, which exposes it to different electronic environments.

Regioisomer Differentiation Polar Surface Area Drug Design

Critical Role of Trifluoromethyl Group: Drastic Lipophilicity Increase vs. Non-Fluorinated Analog

The presence of the trifluoromethyl group drastically alters the compound's properties. Compared to the non-fluorinated analog (1-ethyl-1H-pyrazol-5-yl)methanol, the target compound shows a dramatic increase in lipophilicity (XLogP3 of 1.3 vs. -0.3) [1][2]. This 1.6 log unit difference translates to a roughly 40-fold increase in the partition coefficient, fundamentally changing its bioavailability and target engagement profile.

Fluorination Effect Metabolic Stability Pharmacophore

Optimal Application Scenarios for 5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol Based on Its Differentiated Profile


Fragment-Based Drug Discovery (FBDD) Requiring Fluorinated, Low-TPSA Scaffolds

In FBDD campaigns targeting intracellular protein-protein interactions, the compound's favorable combination of a low TPSA (38.1 Ų) and a single hydrogen bond donor, as established by the regioisomeric comparison [1][3], makes it an ideal starting fragment. Its balanced XLogP3 of 1.3 suggests it will have good cell permeability while maintaining some aqueous solubility, a critical requirement for fragment screening libraries.

Synthesis of Agrochemical Intermediates with Optimized Environmental Fate Profiles

When designing novel fungicides or herbicides, the specific lipophilicity of this compound (XLogP3 = 1.3) represents a strategic sweet spot between the 5-methyl (XLogP3 = 0.9) and 5-isopropyl (XLogP3 = 1.7) analogs [1][2]. This property is crucial for optimizing translocation within a plant while minimizing soil adsorption. The hydroxymethyl handle further allows for the attachment of various pharmacophores with controlled hydrolytic stability.

Development of Orally Bioavailable Kinase Inhibitors via N1-Alkylation

The N1-hydroxymethyl group serves as a traceless or functionalizable handle for synthesizing kinase inhibitor candidates. The compound's low TPSA and HBD count of 1 are strong predictors of oral bioavailability, a key advantage over its regioisomer [1][3]. The trifluoromethyl group is essential for metabolic stability, a feature entirely absent in the non-fluorinated analog (XLogP3 = -0.3), underscoring the necessity of selecting this specific compound [4].

Specialty Polymer or Material Science Building Block with Tailored Hydrophobicity

For applications requiring fluorinated monomers or surface modifiers, the compound offers a well-defined hydrophobicity profile. Its XLogP3 of 1.3 provides a predictable level of water repellency that is significantly greater than its non-fluorinated counterpart (XLogP3 = -0.3) [1][4], allowing for the precise engineering of surface properties or polymer solubility.

Quote Request

Request a Quote for (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.